molecular formula C17H17NO5S B6412875 2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1262007-44-2

2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%

Cat. No. B6412875
CAS RN: 1262007-44-2
M. Wt: 347.4 g/mol
InChI Key: PGHILRNLTOHKPU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid (2-H4-4PSPB) is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid that has been used as a catalyst in organic synthesis and as an intermediate in the production of various pharmaceuticals. 2-H4-4PSPB has been found to possess anti-inflammatory, anti-bacterial, and anti-tumor activities. In addition, it has been used as a selective inhibitor of cyclooxygenase-2 (COX-2) activity.

Scientific Research Applications

2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been used in various scientific research applications. It has been used as a catalyst in organic synthesis and as an intermediate in the production of various pharmaceuticals. It has also been used in the synthesis of various pharmaceuticals and as a selective inhibitor of cyclooxygenase-2 (COX-2) activity. In addition, it has been used in the synthesis of various organic compounds and as a ligand for the preparation of metal complexes.

Mechanism of Action

2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% acts as a selective inhibitor of cyclooxygenase-2 (COX-2) activity. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the formation of prostaglandins and other inflammatory mediators. This inhibition of COX-2 activity results in a decrease in inflammation and pain.
Biochemical and Physiological Effects
2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% has been found to possess anti-inflammatory, anti-bacterial, and anti-tumor activities. In addition, it has been found to possess anti-oxidant and anti-apoptotic activities. It has also been found to possess anti-angiogenic and anti-metastatic activities.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments is its high purity (95%) and its ability to act as a selective inhibitor of cyclooxygenase-2 (COX-2) activity. However, there are some limitations to its use in laboratory experiments. These include its limited solubility in water, its low stability in acidic or basic solutions, and its potential to react with other compounds.

Future Directions

There are several potential future directions for the use of 2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% in scientific research. These include the development of new pharmaceuticals based on its anti-inflammatory, anti-bacterial, and anti-tumor activities; the development of new catalysts based on its ability to act as a catalyst in organic synthesis; and the development of new metal complexes based on its ability to act as a ligand. In addition, further research is needed to better understand the biochemical and physiological effects of 2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% and its potential applications in the medical field.

Synthesis Methods

2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid, 95% can be synthesized from 4-pyrrolidin-2-ylsulfonylbenzoic acid and 2-hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 90°C. The reaction is catalyzed by a strong base such as potassium hydroxide or sodium hydroxide. The product is then purified by recrystallization from a suitable solvent.

properties

IUPAC Name

2-hydroxy-4-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c19-16-11-13(5-8-15(16)17(20)21)12-3-6-14(7-4-12)24(22,23)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHILRNLTOHKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692345
Record name 3-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid

CAS RN

1262007-44-2
Record name 3-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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